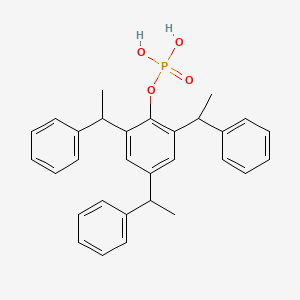
2,4,6-Tris(1-phenylethyl)phenyl dihydrogen phosphate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,4,6-Tris(1-phenylethyl)phenyl dihydrogen phosphate is a chemical compound with the molecular formula C₃₀H₃₁O₄P and a molecular weight of 486.539 g/mol . It is known for its unique structure, which includes a phosphate group attached to a phenyl ring substituted with three 1-phenylethyl groups at the 2, 4, and 6 positions. This compound is utilized in various industrial and scientific applications due to its distinctive chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 2,4,6-Tris(1-phenylethyl)phenyl dihydrogen phosphate typically involves the reaction of 2,4,6-Tris(1-phenylethyl)phenol with phosphorus oxychloride (POCl₃) in the presence of a base such as pyridine. The reaction is carried out under controlled conditions to ensure the formation of the desired product .
Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale reactions using automated equipment to ensure consistency and purity. The reaction conditions, such as temperature, pressure, and reaction time, are optimized to maximize yield and minimize by-products .
Analyse Des Réactions Chimiques
Types of Reactions: 2,4,6-Tris(1-phenylethyl)phenyl dihydrogen phosphate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding phosphates.
Reduction: Reduction reactions can convert the phosphate group to phosphite or phosphonate derivatives.
Substitution: The phenyl rings can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) are used.
Substitution: Electrophilic reagents like bromine (Br₂) or nitric acid (HNO₃) are employed under controlled conditions.
Major Products Formed:
Oxidation: Formation of phosphate esters.
Reduction: Formation of phosphite or phosphonate derivatives.
Substitution: Formation of substituted phenyl derivatives.
Applications De Recherche Scientifique
2,4,6-Tris(1-phenylethyl)phenyl dihydrogen phosphate has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a catalyst in various chemical reactions.
Biology: Investigated for its potential role in biological systems and as a probe in biochemical assays.
Medicine: Explored for its potential therapeutic properties and as a component in drug formulations.
Industry: Utilized as a flame retardant, plasticizer, and stabilizer in polymer production.
Mécanisme D'action
The mechanism of action of 2,4,6-Tris(1-phenylethyl)phenyl dihydrogen phosphate involves its interaction with molecular targets such as enzymes and receptors. The phosphate group can form hydrogen bonds and electrostatic interactions with active sites of enzymes, modulating their activity. The phenyl rings can engage in hydrophobic interactions, influencing the compound’s binding affinity and specificity .
Comparaison Avec Des Composés Similaires
- 2,6-Bis(1-phenylethyl)phenyl dihydrogen phosphate
- 2,4,6-Tris(1-methyl-1-phenylethyl)phenol
- Tris[4-(1-phenylethyl)phenyl] phosphate
Comparison: 2,4,6-Tris(1-phenylethyl)phenyl dihydrogen phosphate is unique due to its specific substitution pattern on the phenyl ring, which imparts distinct chemical and physical properties. Compared to similar compounds, it exhibits higher thermal stability and specific reactivity patterns, making it suitable for specialized applications .
Propriétés
Numéro CAS |
93777-23-2 |
|---|---|
Formule moléculaire |
C30H31O4P |
Poids moléculaire |
486.5 g/mol |
Nom IUPAC |
[2,4,6-tris(1-phenylethyl)phenyl] dihydrogen phosphate |
InChI |
InChI=1S/C30H31O4P/c1-21(24-13-7-4-8-14-24)27-19-28(22(2)25-15-9-5-10-16-25)30(34-35(31,32)33)29(20-27)23(3)26-17-11-6-12-18-26/h4-23H,1-3H3,(H2,31,32,33) |
Clé InChI |
IRQQJMNMJVDQPW-UHFFFAOYSA-N |
SMILES canonique |
CC(C1=CC=CC=C1)C2=CC(=C(C(=C2)C(C)C3=CC=CC=C3)OP(=O)(O)O)C(C)C4=CC=CC=C4 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















